molecular formula C11H16O4 B102590 Diacetoxynorbornane CAS No. 17290-00-5

Diacetoxynorbornane

Cat. No.: B102590
CAS No.: 17290-00-5
M. Wt: 212.24 g/mol
InChI Key: LNTSWTDQYLJUEX-UHFFFAOYSA-N
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Description

Diacetoxynorbornane is an organic compound with the molecular formula C₁₁H₁₆O₄ and a molecular weight of 212.2423 g/mol It is a derivative of norbornane, a bicyclic hydrocarbon, and features two acetoxy groups attached to the norbornane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetoxynorbornane can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. One common method involves the reaction of cyclopentadiene with maleic anhydride to form the norbornene derivative, which is then subjected to acetylation to introduce the acetoxy groups . The reaction conditions typically involve heating the reactants to facilitate the cycloaddition and subsequent acetylation steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diacetoxynorbornane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydroxynorbornane.

    Substitution: Formation of various substituted norbornane derivatives.

Scientific Research Applications

Diacetoxynorbornane has several applications in scientific research:

Mechanism of Action

The mechanism of action of diacetoxynorbornane involves its interaction with specific molecular targets and pathways. The acetoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Norbornane: The parent hydrocarbon of diacetoxynorbornane, lacking the acetoxy groups.

    Norbornene: A related compound with a double bond in the norbornane skeleton.

    Dihydroxynorbornane: A derivative with hydroxyl groups instead of acetoxy groups.

Uniqueness

This compound is unique due to the presence of acetoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

(7-acetyloxy-2-bicyclo[2.2.1]heptanyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-6(12)14-10-5-8-3-4-9(10)11(8)15-7(2)13/h8-11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTSWTDQYLJUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC1C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938236
Record name Bicyclo[2.2.1]heptane-2,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17290-00-5
Record name Bicyclo[2.2.1]heptane-2,7-diol, diacetate, (exo,anti)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17290-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetoxynorbornane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017290005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptane-2,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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